molecular formula C15H14F2N2O3S B5699563 N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B5699563
M. Wt: 340.3 g/mol
InChI Key: DNJUZOUGDJPKOY-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is a chemical compound known for its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. This compound features a benzamide core substituted with a 2,4-difluorophenyl group and a methyl(methylsulfonyl)amino group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 2,4-difluoroaniline with a suitable benzoyl chloride derivative under basic conditions to form the intermediate benzamide. This intermediate is then reacted with methyl(methylsulfonyl)amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl(methylsulfonyl)amino group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]acetamide
  • N-(2,4-difluorophenyl)-2-[ethyl(methylsulfonyl)amino]benzamide
  • N-(2,4-difluorophenyl)-2-[methyl(ethylsulfonyl)amino]benzamide

Uniqueness

N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2,4-difluorophenyl group and the methyl(methylsulfonyl)amino group contributes to its stability, reactivity, and potential for diverse applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-19(23(2,21)22)14-6-4-3-5-11(14)15(20)18-13-8-7-10(16)9-12(13)17/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJUZOUGDJPKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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